chemical structure and SMILES of 3-(3-Chlorophenyl)-1,1-dipropylurea
chemical structure and SMILES of 3-(3-Chlorophenyl)-1,1-dipropylurea
Part 1: Executive Technical Summary
3-(3-Chlorophenyl)-1,1-dipropylurea (CAS: 15441-99-3) is a lipophilic, non-symmetrical substituted urea derivative.[1][2] Chemically, it serves as a critical structural probe in the study of Structure-Activity Relationships (SAR) for photosystem II inhibitors (herbicides) and emerging cytokinin-like antineoplastic agents.[1][2]
Unlike its commercially ubiquitous analog Chlorpropham (a carbamate) or Diuron (a dimethylurea), this molecule features extended dipropyl aliphatic chains.[1][2][3] This structural modification significantly alters the partition coefficient (LogP) and steric occupancy at the binding site, making it a vital reference standard for evaluating hydrophobic interactions in ligand-protein docking.[1][3]
Part 2: Chemical Identity & Structural Topology
The molecule consists of three distinct pharmacophores:[1][3]
-
The Lipophilic Tail: A geminal dipropyl amine moiety (
) providing significant hydrophobic bulk.[1][2] -
The Linker: A rigid urea bridge (
) acting as a hydrogen bond donor/acceptor scaffold.[1][2] -
The Aromatic Head: A phenyl ring substituted at the meta (3-) position with Chlorine, enhancing metabolic stability and lipophilicity.[1][2]
Standardized Identifiers
| Identifier Type | Value |
| IUPAC Name | 3-(3-chlorophenyl)-1,1-dipropylurea |
| CAS Number | 15441-99-3 |
| SMILES | CCCN(CCC)C(=O)NC1=CC(=CC=C1)Cl |
| InChI Key | BJRYHLJYGXKHCN-UHFFFAOYSA-N |
| Molecular Formula | C₁₃H₁₉ClN₂O |
| Molecular Weight | 254.76 g/mol |
Part 3: Synthetic Pathways & Methodologies
To synthesize this compound with high purity (>98%) for biological screening, we utilize the Isocyanate Addition Protocol .[1][3] This route is preferred over the Carbamoyl Chloride method due to milder conditions and cleaner workup, minimizing the formation of symmetrical urea byproducts.[3]
Mechanism of Action (Synthesis)
The reaction proceeds via the nucleophilic attack of the secondary amine (dipropylamine) lone pair onto the electrophilic carbon of the isocyanate group.[1][3] The meta-chloro substituent on the isocyanate ring withdraws electron density, increasing the electrophilicity of the isocyanate carbon and accelerating the reaction rate.[1][2]
Workflow Diagram (DOT Visualization)
Figure 1: Nucleophilic addition pathway for the synthesis of 3-(3-Chlorophenyl)-1,1-dipropylurea.
Detailed Experimental Protocol
Reagents:
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon to remove atmospheric moisture (isocyanates hydrolyze to anilines in moist air).
-
Solvation: Dissolve 3-Chlorophenyl isocyanate (153 mg, 1.0 mmol) in 10 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath to control the exotherm.[1][2]
-
Addition: Dilute Dipropylamine (111 mg, 1.1 mmol) in 2 mL DCM. Add this solution dropwise to the reaction flask over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1][2] The isocyanate spot will disappear.[1][2]
-
Workup: Quench with 10 mL water. Extract the organic layer, wash with 1M HCl (to remove excess amine) and Brine.[1][3] Dry over MgSO₄.[1][2]
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water to yield colorless crystals.[1][2]
Part 4: Physicochemical Profiling & SAR Analysis
Understanding the physicochemical properties is essential for predicting bioavailability and environmental fate.[1][2]
Computed Properties Table
| Property | Value | Implication |
| LogP (Predicted) | 3.8 ± 0.2 | High lipophilicity; suggests strong membrane permeability but low aqueous solubility.[1][2] |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | Low TPSA indicates excellent potential for blood-brain barrier (BBB) penetration if used in CNS research.[1][2] |
| H-Bond Donors | 1 | The single NH group is crucial for binding to the Serine-264 residue in Photosystem II (if herbicidal) or kinase hinge regions.[1][2] |
| H-Bond Acceptors | 1 | The Carbonyl oxygen acts as the primary acceptor.[1][2] |
Structure-Activity Relationship (SAR) Deep Dive
1. The meta-Chloro Effect: The Chlorine atom at the 3-position is strategic.[1][2]
-
Electronic: It exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the phenyl ring.[1][2] This increases the acidity of the urea NH proton, strengthening its hydrogen-bonding capability with target proteins.[1][2]
-
Metabolic: Unlike a para-substituent, the meta-Cl blocks metabolic hydroxylation at that site and sterically hinders attack at the para position, prolonging the compound's half-life.[1][2]
2. The Dipropyl Conundrum: Most commercial ureas (e.g., Diuron) use dimethyl groups.[1][3]
-
Why Dipropyl? Replacing methyls with propyls increases the molecular volume.[1][2] In herbicide resistance studies, this molecule is used to test steric tolerance of the binding pocket.[2][3] If a mutant weed is resistant to Diuron but susceptible to this compound, it suggests the mutation opened up hydrophobic space in the binding pocket.[1][3]
Part 5: Analytical Characterization Expectations
To validate the structure, the following spectral signatures must be observed.
1. ¹H-NMR (400 MHz, CDCl₃)
-
δ 7.60 (s, 1H): Aromatic proton at C2 (sandwiched between Urea and Cl).[1][3]
-
δ 7.10–7.30 (m, 3H): Remaining aromatic protons.
-
δ 6.40 (bs, 1H): Urea NH proton (exchangeable with D₂O).[1][3]
-
δ 3.30 (t, 4H):
protons (triplet due to adjacent ).[1][2] -
δ 1.60 (m, 4H):
methylene bridge protons.[1][2] -
δ 0.90 (t, 6H): Terminal
protons.
2. Mass Spectrometry (ESI-MS)
-
Isotope Pattern: A distinct M+2 peak at 257.12 with ~33% intensity of the parent peak, confirming the presence of a single Chlorine atom.[1][3]
References
-
PubChem. (n.d.).[1][2] 3-(3-chlorophenyl)-1,1-dipropylurea (Compound).[1][2][4][5][6] National Library of Medicine.[1][2][7] Retrieved October 26, 2023, from [Link][1][3]
-
Usharani, V., et al. (2012).[2][3] Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Retrieved October 26, 2023, from [Link][1][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(3-Chlorophenyl)-3-phenylurea | C13H11ClN2O | CID 295366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. PubChemLite - 3-(3-chlorophenyl)-1,1-dipropylurea (C13H19ClN2O) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 3-(3-chlorophenyl)-1,1-diisopropylurea (C13H19ClN2O) [pubchemlite.lcsb.uni.lu]
- 6. evitachem.com [evitachem.com]
- 7. 1,3-Bis(3-chlorophenyl)urea | C13H10Cl2N2O | CID 139410 - PubChem [pubchem.ncbi.nlm.nih.gov]
